苯达唑赖氨酸

描述

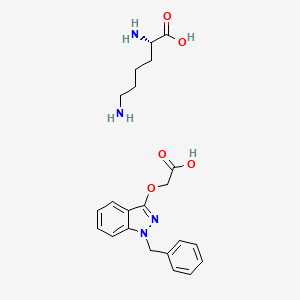

苯达唑赖氨酸是由苯达唑和L-赖氨酸结合形成的化合物。苯达唑是一种氧乙酸衍生物,以其抗炎、抗坏死、利胆和抗血脂的作用而闻名。 它已被主要研究用于抑制蛋白质变性,这在管理和延缓眼部白内障的发展中特别有用 .

科学研究应用

苯达唑赖氨酸因其在各个领域的应用而被广泛研究:

化学: 它被用作研究蛋白质变性和稳定性的模型化合物。

生物学: 该化合物抑制蛋白质变性的能力使其在生物学研究中具有价值。

作用机制

苯达唑赖氨酸通过抑制蛋白质变性发挥其作用。这种作用在管理眼部白内障中特别有用,因为蛋白质变性会导致晶状体混浊。 精确的机制涉及与晶状体蛋白的相互作用,防止它们的聚集和沉淀 .

生化分析

Biochemical Properties

The primary biochemical role of Bendazac L-lysine is to inhibit the denaturation of proteins . This property has been demonstrated in vitro on various types of proteins, including bovine serum albumin, serum, and crystalline lens proteins . The inhibition of protein denaturation by Bendazac L-lysine is crucial in managing and delaying the progression of ocular cataracts .

Cellular Effects

Bendazac L-lysine has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function by inhibiting the denaturation of proteins within the cells .

Molecular Mechanism

The molecular mechanism of action of Bendazac L-lysine primarily involves the inhibition of protein denaturation . It is believed to exert its effects at the molecular level by binding to proteins and preventing their denaturation and aggregation . The precise mechanisms by which this action occurs have not yet been formally elucidated .

Temporal Effects in Laboratory Settings

In laboratory settings, Bendazac L-lysine has been shown to stabilize the progression of lens opacification in patients with cataracts over time . It has also been observed that Bendazac L-lysine is largely eliminated by metabolism, with more than 60% of an administered dose being excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide .

Dosage Effects in Animal Models

While specific studies on dosage effects of Bendazac L-lysine in animal models are limited, it has been demonstrated that Bendazac L-lysine exhibits anti-inflammatory activity in animal models when applied topically .

Metabolic Pathways

Bendazac L-lysine is largely eliminated by metabolism, where more than 60% of an administered dose is excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide .

Transport and Distribution

Bendazac L-lysine is well absorbed into the human body with maximum plasma concentrations being attained within 0.5 to 1 hour in healthy volunteers after oral administration of a single 500 mg dose . Bendazac L-lysine is more than 99% bound to plasma albumin and has a low volume of distribution .

Subcellular Localization

Given its role in inhibiting protein denaturation, it is likely that it interacts with proteins in various subcellular compartments where protein synthesis and folding occur .

准备方法

合成路线和反应条件

苯达唑赖氨酸可以通过使苯达唑与L-赖氨酸在1:1的摩尔比下反应来合成。该反应通常涉及共沉淀和共研磨方法。 药物-赖氨酸复合物以其溶解度、分配系数、差示扫描量热法 (DSC)、傅里叶变换红外光谱 (FTIR)、扫描电子显微镜 (SEM)、溶出速率和渗透性为特征 .

工业生产方法

苯达唑赖氨酸的工业生产涉及采用苯达唑或其类似物和L-赖氨酸或L-组氨酸作为原料。 原料在水溶液中反应并成盐 .

化学反应分析

反应类型

苯达唑赖氨酸会发生各种化学反应,包括:

氧化: 苯达唑在特定条件下可以被氧化。

还原: 可以进行还原反应以修饰该化合物。

取代: 取代反应很常见,其中苯达唑中的官能团被其他基团取代。

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和各种溶剂。条件因所需的反应和产物而异。

形成的主要产物

相似化合物的比较

类似化合物

槲皮素-L-赖氨酸: 另一种由槲皮素与L-赖氨酸结合形成的化合物,用于增强溶解度和渗透性。

芸香苷-L-赖氨酸: 与苯达唑赖氨酸类似,该化合物用于提高芸香苷的溶解度和渗透性.

独特性

苯达唑赖氨酸的独特性在于其对抑制蛋白质变性的特定作用,使其在管理白内障方面特别有效。 它与L-赖氨酸的结合增强了其溶解度和渗透性,使其比其母体化合物更有效 .

属性

CAS 编号 |

81919-14-4 |

|---|---|

分子式 |

C22H28N4O5 |

分子量 |

428.5 g/mol |

IUPAC 名称 |

2-(1-benzylindazol-3-yl)oxyacetic acid;2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10) |

InChI 键 |

OCOCFNMFLNFNIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N |

手性 SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)C[C@@H](C(=O)O)N |

规范 SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N |

外观 |

Solid powder |

Key on ui other cas no. |

81919-14-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AF 1934 AF-1934 Bendalina Bendaline bendazac lysine bendazac lysine salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action attributed to Bendazac lysine in the context of cataract treatment?

A1: Bendazac lysine's primary mechanism of action involves inhibiting protein denaturation. [, ] Cataracts are primarily thought to arise from the denaturation, aggregation, and subsequent precipitation of lens proteins. [] By preventing protein denaturation, Bendazac lysine may delay this process.

Q2: How does Bendazac lysine compare to other anti-cataract agents in terms of efficacy?

A2: While some studies suggest that Bendazac lysine may delay cataract progression, further research is needed to definitively establish its efficacy and compare it to other treatments. [] One study found that the effect of N-acetyl-carnosine eye drops, in a rat model of selenite-induced cataract, was comparable to that of both pirenoxine sodium and Bendazac lysine eye drops. []

Q3: Beyond cataracts, are there other potential therapeutic applications being investigated for Bendazac lysine?

A3: Yes, research suggests Bendazac lysine might have protective effects against diabetic peripheral neuropathy [] and early diabetic nephropathy [, ]. These effects are attributed to multiple mechanisms, including:

- Blood glucose regulation: Bendazac lysine may help regulate blood glucose levels, a crucial factor in diabetic complications. [, , ]

- Antioxidant activity: It exhibits antioxidant properties, combating oxidative stress associated with these conditions. [, , , , ]

- Inhibition of aldose reductase: Bendazac lysine inhibits this enzyme, which plays a role in diabetic complications. [, , , ]

- Reduction of advanced glycation end products: It may lower the levels of these harmful compounds implicated in diabetic complications. [, , ]

Q4: Are there any studies investigating the use of Bendazac lysine in preventing secondary cataract formation after intraocular lens (IOL) implantation?

A4: Yes, in vitro studies have shown that Bendazac lysine can inhibit the adhesion of human lens epithelial cells (HLE-B3) to polymethylmethacrylate (PMMA) IOLs. [] This suggests a potential benefit in preventing secondary cataract development after IOL implantation, though further in vivo studies are needed to confirm this effect.

Q5: What is the molecular formula and weight of Bendazac lysine?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Bendazac lysine. To obtain this information, it's recommended to refer to resources like PubChem or DrugBank.

Q6: Is there any spectroscopic data available characterizing Bendazac lysine's structure?

A6: The provided abstracts don't delve into the spectroscopic characterization of Bendazac lysine. Techniques like NMR, IR, and Mass spectrometry would be valuable in elucidating its structure.

Q7: How does Bendazac lysine's stability in eye drop formulations impact its use?

A7: Bendazac lysine eye drops can be formulated to be stable, ensuring reliable dosing and patient safety. [, ] Research has explored the use of various preservatives, stabilizers, and thickening agents to enhance stability and reduce irritation. [, ]

Q8: What strategies have been explored to improve the stability and bioavailability of Bendazac lysine formulations, particularly for oral administration?

A8: Studies have explored different formulation compositions for Bendazac lysine tablets using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [, ] These methods help identify excipients that don't interact negatively with the drug and optimize its stability.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Bendazac lysine?

A9: Pharmacokinetic studies in humans have shown that Bendazac lysine is absorbed after oral administration, reaching peak plasma concentrations in about an hour. [] Approximately 5.5% of the drug is excreted unchanged in the urine within 24 hours. [] The remaining metabolic fate of Bendazac lysine requires further investigation.

Q10: Does Bendazac lysine cross the blood-retinal barrier, and if so, what implications does this have for its therapeutic use?

A10: Yes, Bendazac lysine has been shown to cross the blood-retinal barrier. [, ] This property is crucial for its potential in treating diabetic retinopathy and other ocular conditions affecting the retina.

Q11: What are the known side effects associated with Bendazac lysine administration?

A11: Bendazac lysine is generally well-tolerated. The most common side effects reported with oral administration are gastrointestinal disturbances, including dose-related laxative effects. [] Transient burning sensations are the most common complaint associated with eye drop application. [] Rarely, Bendazac lysine may be associated with hepatotoxicity. []

Q12: Are there any concerns regarding the long-term use of Bendazac lysine?

A12: Long-term safety data for Bendazac lysine is limited. While initial studies indicate good tolerability, further research is necessary to evaluate the potential for long-term adverse effects.

Q13: What analytical techniques are commonly employed to quantify Bendazac lysine in various matrices?

A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Bendazac lysine in biological samples and formulations. [, , , ] Various detection methods, including UV and fluorescence, can be coupled with HPLC.

Q14: Have any impurities been identified in Bendazac lysine formulations, and what is their significance?

A14: Yes, a novel process-related impurity has been identified in commercial Bendazac lysine eye drops using LC-ESI-QTOF/MS/MS and NMR techniques. [] Identifying and characterizing such impurities is essential for ensuring the safety and efficacy of the drug product.

Q15: What are some promising areas for future research on Bendazac lysine?

A15: Promising research avenues include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。